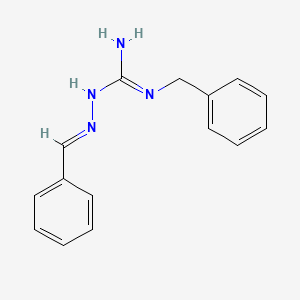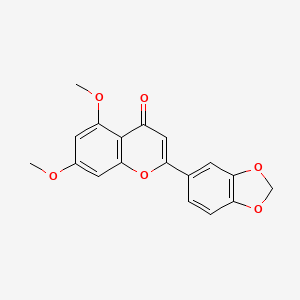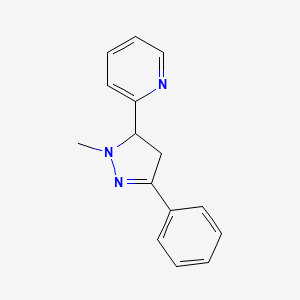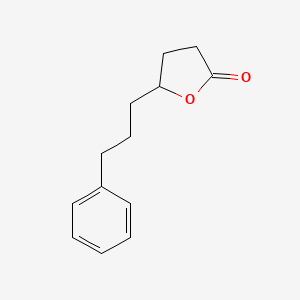![molecular formula C28H27N3O6S2 B14150590 (Z)-ethyl 2-(2-((4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate CAS No. 1025620-00-1](/img/structure/B14150590.png)
(Z)-ethyl 2-(2-((4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-ethyl 2-(2-((4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a dihydroisoquinoline moiety, a sulfonyl group, and a benzo[d]thiazole ring, making it an interesting subject for scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 2-(2-((4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate involves multiple steps, including the formation of the dihydroisoquinoline core, sulfonylation, and the construction of the benzo[d]thiazole ring. One common method involves the use of β-cyclodextrin-SO3H as a recyclable catalyst in aqueous media, which provides a convenient and efficient strategy for the preparation of dihydroquinazolin-4(1H)-one derivatives . The reaction conditions typically involve mild temperatures and the use of environmentally benign solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(Z)-ethyl 2-(2-((4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple functional groups allows for diverse reactivity.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, with typical conditions involving controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of the dihydroisoquinoline moiety can yield quinoline derivatives, while substitution reactions at the sulfonyl group can introduce various substituents, leading to a wide range of derivatives with potential biological activities .
科学研究应用
Chemistry: The compound’s unique structure makes it a valuable scaffold for the development of new synthetic methodologies and the exploration of structure-activity relationships.
Industry: Its chemical stability and reactivity make it suitable for use in various industrial processes, including the synthesis of advanced materials and specialty chemicals.
作用机制
The mechanism of action of (Z)-ethyl 2-(2-((4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites and modulate the activity of these targets, leading to various biological effects. For example, the sulfonyl group can form strong interactions with enzyme active sites, while the dihydroisoquinoline moiety can engage in hydrophobic interactions with receptor binding pockets .
相似化合物的比较
Similar Compounds
3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acids: These compounds share a similar dihydroisoquinoline core and sulfonyl group, making them structurally related to (Z)-ethyl 2-(2-((4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate.
2,3-dihydroquinoxalin-2-ones: These compounds feature a bicyclic structure with potential biological activities, similar to the benzo[d]thiazole ring in the target compound.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and structural motifs, which confer distinct reactivity and biological activity
属性
CAS 编号 |
1025620-00-1 |
|---|---|
分子式 |
C28H27N3O6S2 |
分子量 |
565.7 g/mol |
IUPAC 名称 |
ethyl 2-[2-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate |
InChI |
InChI=1S/C28H27N3O6S2/c1-3-37-26(32)18-31-24-13-10-22(36-2)16-25(24)38-28(31)29-27(33)20-8-11-23(12-9-20)39(34,35)30-15-14-19-6-4-5-7-21(19)17-30/h4-13,16H,3,14-15,17-18H2,1-2H3 |
InChI 键 |
NEWSVGHERWYLES-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{2-[(9-Oxo-9H-thioxanthen-2-YL)oxy]ethoxy}ethane-1-sulfonic acid](/img/structure/B14150511.png)

![methyl 3-{[(6-benzylcyclohex-3-en-1-yl)carbonyl]amino}-5-fluoro-1H-indole-2-carboxylate](/img/structure/B14150519.png)
![2-[(2-methylphenyl)methylsulfanyl]-3-propylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one](/img/structure/B14150533.png)

![N-[1-Furan-2-yl-eth-(Z)-ylidene-hydrazinocarbonylmethyl]-2,2-diphenyl-acetamide](/img/structure/B14150535.png)
![N-butan-2-yl-1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B14150536.png)

![N-(4-chlorophenyl)-2-[(5-oxo-4-phenyl-4,5,6,7,8,9-hexahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)sulfanyl]acetamide](/img/structure/B14150550.png)


![2-Bromo-4-[(dimethylamino)methyl]-6-methylpyridin-3-ol](/img/structure/B14150566.png)
![2-[(4-Bromobenzyl)oxy]ethanamine](/img/structure/B14150574.png)
![N-Phenyl-3-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B14150578.png)
